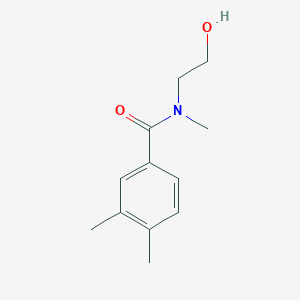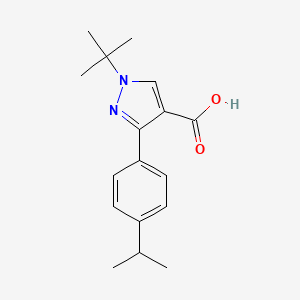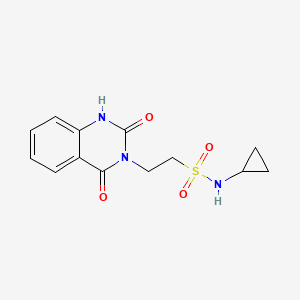
N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has been used by the public since 1957. DEET is known for its effectiveness in repelling various types of insects, including mosquitoes, ticks, and fleas.
Mécanisme D'action
The mechanism of action of N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide is not fully understood. It is believed that N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide interferes with the olfactory system of insects, making them unable to locate their host. N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide may also act as a deterrent by causing an unpleasant sensation on the insect's antennae.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide has been shown to have a low toxicity in humans. It is metabolized in the liver and excreted through the urine. However, N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide has been shown to have toxic effects on some animals, including fish and birds.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide is a widely used insect repellent and has been extensively studied for its insect repellent properties. However, there are some limitations to using N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide in lab experiments. N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide can be toxic to some animals, which may limit its use in certain experiments. Additionally, N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide may interfere with the behavior of some insects, which may affect the outcome of experiments.
Orientations Futures
There are several future directions for research on N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide. One area of research is the development of new insect repellents that are more effective and less toxic than N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide. Another area of research is the study of the mechanism of action of N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide, which may lead to the development of new insecticides. Additionally, research on the environmental impact of N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide may lead to the development of more environmentally friendly insect repellents.
Méthodes De Synthèse
N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide is synthesized through the reaction of 3-methylbenzoyl chloride with diethylamine. The resulting product is then treated with sodium hydroxide to yield N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide. Other synthesis methods include the reaction of 3-methylbenzoic acid with diethylamine and the reaction of 3-methylbenzyl alcohol with diethylamine.
Applications De Recherche Scientifique
N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide has been extensively studied for its insect repellent properties. It has been shown to be effective against a wide range of insects, including those that transmit diseases such as malaria, dengue fever, and Zika virus. N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide is also used in the military for protection against insect-borne diseases.
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-4-5-11(8-10(9)2)12(15)13(3)6-7-14/h4-5,8,14H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXWGMXPTMBSHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol](/img/structure/B7498693.png)
![(2S)-4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoic acid](/img/structure/B7498700.png)
![2-(3-methyl-2-oxobenzimidazol-1-yl)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7498715.png)

![2-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-phenylacetamide](/img/structure/B7498732.png)
![Ethyl 1-[7-methyl-2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]piperidine-3-carboxylate](/img/structure/B7498740.png)

![N-[2-[[acetyl(methyl)amino]methyl]phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7498750.png)


![N-[2-(2-aminoethoxy)ethyl]-N-ethylaniline](/img/structure/B7498778.png)
![2-[[4-(2-Methoxyphenoxy)phenyl]methylamino]ethanol](/img/structure/B7498791.png)
![2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid](/img/structure/B7498801.png)